molecular formula C15H11N3O2 B10909136 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole

1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole

Cat. No.: B10909136
M. Wt: 265.27 g/mol
InChI Key: LCHMLNICRYYNNB-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a nitrophenyl group at the 1-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole typically involves the reaction of 2-nitrophenylhydrazine with chalcones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. Common reagents used in this synthesis include acetic acid, ethanol, and sodium acetate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding or electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

  • 1-(2-Nitrophenyl)-3-methyl-1H-pyrazole
  • 1-(2-Nitrophenyl)-3-phenyl-1H-indazole
  • 1-(2-Nitrophenyl)-3-phenyl-1H-imidazole

Comparison: 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole is unique due to the presence of both a nitrophenyl and a phenyl group, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

1-(2-nitrophenyl)-3-phenylpyrazole

InChI

InChI=1S/C15H11N3O2/c19-18(20)15-9-5-4-8-14(15)17-11-10-13(16-17)12-6-2-1-3-7-12/h1-11H

InChI Key

LCHMLNICRYYNNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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